molecular formula C16H18N2OS B2784914 1-(4-Methoxybenzyl)-3-(2-methylphenyl)thiourea CAS No. 400736-72-3

1-(4-Methoxybenzyl)-3-(2-methylphenyl)thiourea

Cat. No. B2784914
CAS RN: 400736-72-3
M. Wt: 286.39
InChI Key: SCHVUKKYXJNXDK-UHFFFAOYSA-N
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Description

Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom. The general structure is R1R2N(C=S)NR3R4. They are often involved in various chemical reactions due to their versatile nature .


Synthesis Analysis

Thioureas can be synthesized from amines and isothiocyanates. In the case of “1-(4-Methoxybenzyl)-3-(2-methylphenyl)thiourea”, it could potentially be synthesized from 4-Methoxybenzylamine and 2-methylphenyl isothiocyanate .


Molecular Structure Analysis

The molecule contains a thiourea group, a methoxybenzyl group, and a methylphenyl group. The thiourea group consists of a carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. The methoxybenzyl group consists of a benzene ring with a methoxy (OCH3) group and a methyl (CH3) group attached .


Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, and the sulfur atom can form bonds with electrophiles. They can also act as ligands in coordination chemistry .

Safety and Hazards

Like all chemicals, thioureas should be handled with care. They can be harmful if swallowed or if they come into contact with the skin or eyes .

Future Directions

The study of thioureas is an active area of research, and new applications are being discovered regularly. They are used in various fields, including medicinal chemistry, agriculture, and materials science .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12-5-3-4-6-15(12)18-16(20)17-11-13-7-9-14(19-2)10-8-13/h3-10H,11H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHVUKKYXJNXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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